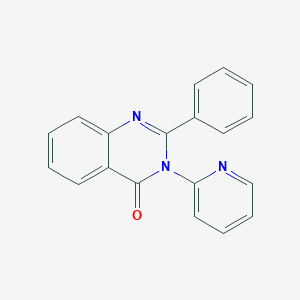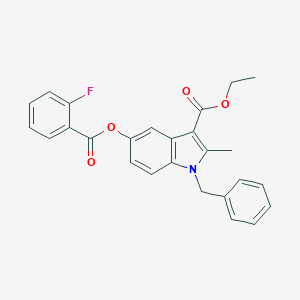
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused ring structure, which includes a quinazolinone core substituted with phenyl and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic routes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable processes.
化学反応の分析
Types of Reactions
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or pyridinyl rings.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
作用機序
The mechanism by which 2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives, such as:
- 2-phenylquinazolin-4(3H)-one
- 3-(pyridin-2-yl)quinazolin-4(3H)-one
- 2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one
These compounds share a similar quinazolinone core but differ in their substituents. The presence of both phenyl and pyridinyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
特性
分子式 |
C19H13N3O |
|---|---|
分子量 |
299.3g/mol |
IUPAC名 |
2-phenyl-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13H |
InChIキー |
PCKCVZVAVVAFCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378798.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378802.png)
![2-[(2-Methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B378803.png)
![2-Amino-4-(2-methoxyphenyl)-4H-[1]Benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B378804.png)
![2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378806.png)
![1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B378808.png)
![2-[[5-[(3-Carboxy-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B378811.png)
![2-({5-[(3-Carboxy-4-phenyl-2-thienyl)amino]-3,3-dimethyl-5-oxopentanoyl}amino)-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B378812.png)
![5-Ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B378813.png)

![4-(4-Bromophenyl)-2-[(5-{[4-(4-bromophenyl)-3-carboxy-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B378816.png)
![2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B378817.png)
![2-[(2-Bromobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B378818.png)
